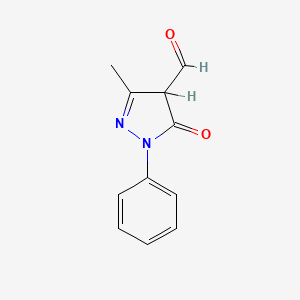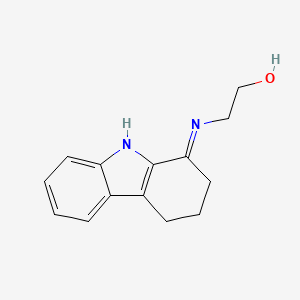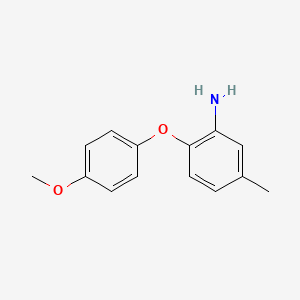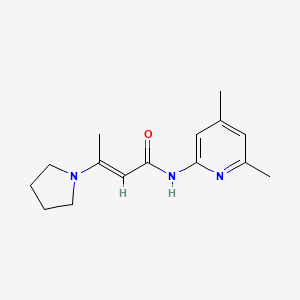
2-(Hydroxymethyl)-4-(trifluoromethyl)phenol
概要
説明
Synthesis Analysis
Several synthetic methods exist for preparing TFMK-Phenol. Notably, trifluoromethyl ketones (TFMKs) serve as valuable synthetic intermediates. Researchers have explored various routes, including nucleophilic trifluoromethylation using reagents like trifluoromethyl phenyl sulfone . These methods allow controlled introduction of the trifluoromethyl group into the phenolic framework.
科学的研究の応用
Chemical Synthesis
2-(Hydroxymethyl)-4-(trifluoromethyl)phenol is used in various chemical synthesis processes. For instance, in the study by Egami et al. (2015), phenol derivatives were trifluoromethylated using copper/Togni reagent, demonstrating the practical utility in synthesizing potent inhibitors like enoyl-acyl carrier protein reductase (FabI) inhibitors (Egami, Ide, Kawato, & Hamashima, 2015).
Polymer Science
This compound plays a significant role in polymer science. Conner, Lorenz, and Hirth (2002) used 2-Hydroxymethylphenol and 4-hydroxymethylphenol as model compounds to study the cure of phenol–formaldehyde resins. They found that the addition of cure accelerators significantly increased the rate of condensation reactions (Conner, Lorenz, & Hirth, 2002).
Kinetic Studies
Komiyama (1988) conducted a kinetic investigation on the formations of 2- and 4-(hydroxymethyl)phenols from phenol and formaldehyde. The study indicated the importance of electrophilic attack in the reaction process (Komiyama, 1988).
Catalysis
In catalysis, hydroxypropyl cyclodextrins were used to synthesize 4-(Hydroxymethyl)phenol from phenol and formaldehyde, highlighting the significance of hydroxypropyl residues in enhancing selectivity (Komiyama, 1989).
Electrochemistry
The electrochemistry of phenol in various ionic liquids has been explored. For example, Villagrán et al. (2006) described the oxidation of phenol in bis{(trifluoromethyl)sulfonyl}amide based ionic liquids, highlighting the formation of phenoxyl radical and phenyl triflate molecule (Villagrán, Aldous, Lagunas, Compton, & Hardacre, 2006).
Sensor Development
In the field of sensor development, Zhou et al. (2010) synthesized a fluorescent Zn(2+) sensor based on the 8-aminoquinoline platform, which shows the utility of 2-(hydroxymethyl)phenol derivatives in creating sensitive and selective sensors (Zhou, Yu, Guo, Tang, Zhang, & Liu, 2010).
特性
IUPAC Name |
2-(hydroxymethyl)-4-(trifluoromethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2/c9-8(10,11)6-1-2-7(13)5(3-6)4-12/h1-3,12-13H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNXQEYFQIMNTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxymethyl)-4-(trifluoromethyl)phenol | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dimethyl {2-[4-(methylsulfonyl)-phenyl]-2-oxoethyl}malonate](/img/structure/B3109560.png)
![rac-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methanol, trans](/img/structure/B3109567.png)


![6-Chloro-2,7-dimethyl-imidazo[1,2-b]pyridazine](/img/structure/B3109591.png)




![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone hydrobromide](/img/structure/B3109626.png)

